BAY-298 vs. BAY-899: Human LH Receptor Antagonism Potency Comparison
BAY-298 exhibits approximately 1.9-fold greater potency at the human LH receptor (hLH-R) compared to BAY-899, a direct structural analog optimized in the same medicinal chemistry program [1]. This difference arises from distinct substitution patterns on the tetrahydro-1,6-naphthyridine scaffold [1].
| Evidence Dimension | hLH-R antagonism potency (IC50) |
|---|---|
| Target Compound Data | 96 nM |
| Comparator Or Baseline | BAY-899 (IC50 = 185 nM) |
| Quantified Difference | 1.9-fold higher potency (Δ = 89 nM lower IC50) |
| Conditions | hLH-R functional assay in vitro |
Why This Matters
Procurement of BAY-298 rather than BAY-899 yields superior target engagement at the human receptor, enabling lower effective concentrations in human-relevant in vitro systems.
- [1] Wortmann L, Lindenthal B, Muhn P, et al. Discovery of BAY-298 and BAY-899: Tetrahydro-1,6-naphthyridine-Based, Potent, and Selective Antagonists of the Luteinizing Hormone Receptor Which Reduce Sex Hormone Levels In Vivo. J Med Chem. 2019;62(22):10321-10341. View Source
